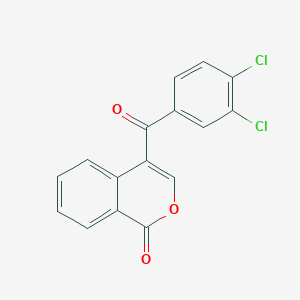
4-(3,4-Dichlorobenzoyl)-1H-2-benzopyran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dichlorobenzoyl)-1H-2-benzopyran-1-one is a chemical compound known for its unique structure and properties. It is a derivative of benzopyran, which is a class of organic compounds that contain a fused benzene and pyran ring. The presence of the 3,4-dichlorobenzoyl group adds to its distinct chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorobenzoyl)-1H-2-benzopyran-1-one typically involves the reaction of 3,4-dichlorobenzoyl chloride with a benzopyran derivative. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorobenzoyl)-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
4-(3,4-Dichlorobenzoyl)-1H-2-benzopyran-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorobenzoyl)-1H-2-benzopyran-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzoyl chloride: A precursor in the synthesis of 4-(3,4-Dichlorobenzoyl)-1H-2-benzopyran-1-one.
3,4-Dichlorobenzyl chloride: Another chlorinated benzoyl derivative with different reactivity and applications.
Uniqueness
This compound is unique due to its fused benzopyran ring system and the presence of the 3,4-dichlorobenzoyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
62356-32-5 |
|---|---|
Molecular Formula |
C16H8Cl2O3 |
Molecular Weight |
319.1 g/mol |
IUPAC Name |
4-(3,4-dichlorobenzoyl)isochromen-1-one |
InChI |
InChI=1S/C16H8Cl2O3/c17-13-6-5-9(7-14(13)18)15(19)12-8-21-16(20)11-4-2-1-3-10(11)12/h1-8H |
InChI Key |
YZLPPLOFGFAIPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=COC2=O)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















